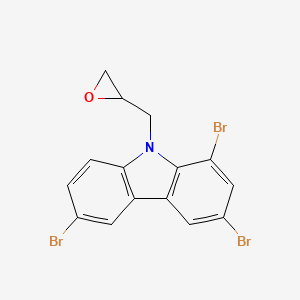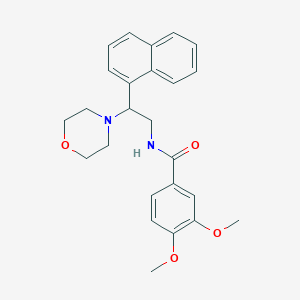
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine atoms and an oxirane (epoxide) group in this compound suggests potential reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the oxirane group. A possible synthetic route could be:
Bromination of Carbazole: Carbazole can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like AIBN (azobisisobutyronitrile).
Epoxidation: The brominated carbazole can then be reacted with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring-Opening: The oxirane group can undergo ring-opening reactions with nucleophiles, leading to the formation of diols, amino alcohols, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Epoxide Ring-Opening: Acidic or basic conditions using reagents like hydrochloric acid, sodium hydroxide, or amines.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives.
Ring-Opened Products: Diols, amino alcohols, or other functionalized derivatives.
Scientific Research Applications
1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of organic electronic materials, such as OLEDs (organic light-emitting diodes) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole would depend on its specific application
Epoxide Group: The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules or other substrates.
Bromine Atoms: The bromine atoms can participate in halogen bonding or be replaced by other functional groups through substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,6-tribromo-9H-carbazole: Lacks the oxirane group, making it less reactive in certain types of reactions.
9-(oxiran-2-ylmethyl)-9H-carbazole: Lacks the bromine atoms, which may reduce its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAXSLZUQYAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(4-methoxyphenyl)urea](/img/structure/B2792685.png)




![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2792695.png)

![N-(2-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2792700.png)

![6-Cyclopropyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2792705.png)
